molecular formula C11H9BrO3 B15161542 2H-1-Benzopyran-2-one, 8-(bromomethyl)-7-methoxy- CAS No. 828265-70-9

2H-1-Benzopyran-2-one, 8-(bromomethyl)-7-methoxy-

Cat. No.: B15161542
CAS No.: 828265-70-9
M. Wt: 269.09 g/mol
InChI Key: MVUIZNCWWNDFOD-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 8-(bromomethyl)-7-methoxy- is a derivative of benzopyran, a polycyclic organic compound. This compound is characterized by the presence of a bromomethyl group at the 8th position and a methoxy group at the 7th position on the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 8-(bromomethyl)-7-methoxy- typically involves the bromination of 8-methyl-7-methoxy-2H-1-benzopyran-2-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 8-(bromomethyl)-7-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted benzopyran derivatives.

    Oxidation Reactions: Formation of benzopyran aldehydes or carboxylic acids.

    Reduction Reactions: Formation of benzopyran alcohols.

Scientific Research Applications

2H-1-Benzopyran-2-one, 8-(bromomethyl)-7-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 8-(bromomethyl)-7-methoxy- involves its interaction with various molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activities or disruption of cellular processes. The methoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

2H-1-Benzopyran-2-one, 8-(bromomethyl)-7-methoxy- can be compared with other benzopyran derivatives such as:

Properties

IUPAC Name

8-(bromomethyl)-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-14-9-4-2-7-3-5-10(13)15-11(7)8(9)6-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUIZNCWWNDFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CC(=O)O2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459180
Record name 2H-1-Benzopyran-2-one, 8-(bromomethyl)-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828265-70-9
Record name 2H-1-Benzopyran-2-one, 8-(bromomethyl)-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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